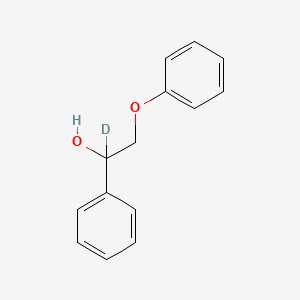

2-Phenoxy-1-phenylethanol-d1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C14H14O2 |

|---|---|

分子量 |

215.26 g/mol |

IUPAC名 |

1-deuterio-2-phenoxy-1-phenylethanol |

InChI |

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i14D |

InChIキー |

GSBICRJXEDSPTE-FCFVPJCTSA-N |

異性体SMILES |

[2H]C(COC1=CC=CC=C1)(C2=CC=CC=C2)O |

正規SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-Phenoxy-1-phenylethanol-d1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated compound 2-Phenoxy-1-phenylethanol-d1. This stable isotope-labeled molecule serves as a critical internal standard for quantitative analysis, particularly in mass spectrometry-based assays. This document details its physicochemical characteristics, provides a likely synthetic protocol, and outlines its primary application in analytical workflows. The information presented is intended to support researchers in drug development, metabolic studies, and other fields requiring precise quantification of the non-deuterated analogue, 2-Phenoxy-1-phenylethanol.

Introduction

2-Phenoxy-1-phenylethanol is a bifunctional aromatic ether-alcohol. Its deuterated analogue, this compound, incorporates a single deuterium (B1214612) atom at the C1 position, rendering it an ideal internal standard for quantitative mass spectrometry.[1] The use of stable isotope-labeled internal standards is a gold-standard practice in analytical chemistry, offering high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1] The near-identical chemical and physical properties of an analyte and its deuterated internal standard ensure they co-elute during chromatography and exhibit similar ionization efficiencies, leading to reliable quantification.[1]

Chemical and Physical Properties

The chemical properties of this compound are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of a deuterium atom. This mass difference is fundamental to its utility as an internal standard, allowing for its distinction from the analyte by a mass spectrometer.

| Property | Value |

| Chemical Formula | C₁₄H₁₃DO₂ |

| Molecular Weight | 215.27 g/mol |

| Appearance | Solid |

| Storage Temperature | Room Temperature, sealed in a dry environment |

Synthesis of this compound

While specific, published protocols for the synthesis of this compound are not widely available, a standard and logical synthetic route can be inferred from the synthesis of the non-deuterated compound and general methods for introducing deuterium. The most common method for synthesizing 2-Phenoxy-1-phenylethanol involves a two-step process: etherification followed by reduction. To introduce deuterium at the C1 position, a deuterated reducing agent is used in the second step.

Experimental Protocol: A Probable Synthesis

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Intermediate)

This step involves the etherification of 2-bromoacetophenone (B140003) with phenol (B47542).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone (B3395972) or acetonitrile.

-

Addition of Reagent: To the stirring suspension, add 2-bromoacetophenone (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Phenoxy-1-phenylethanone.

Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound

This step utilizes a deuterated reducing agent to introduce the deuterium atom at the benzylic carbon.

-

Reaction Setup: In a round-bottom flask, dissolve the 2-Phenoxy-1-phenylethanone (1.0 equivalent) from Step 1 in a suitable solvent like methanol-d4 (B120146) or a mixture of methanol (B129727) and tetrahydrofuran.

-

Reduction: Cool the solution in an ice bath. Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) (1.1 equivalents), portion-wise to the stirred solution.

-

Reaction Conditions: Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel to yield the final product.

Applications in Quantitative Analysis

The primary and most critical application of this compound is its use as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Use as an Internal Standard in LC-MS

Principle: A known concentration of this compound is spiked into all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process. The analyte (non-deuterated 2-Phenoxy-1-phenylethanol) and the internal standard are extracted and analyzed together. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for variability during sample processing and analysis.

Experimental Protocol: General Workflow for Quantification

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Sample Preparation:

-

To a known volume of the sample matrix (e.g., plasma, tissue homogenate), add a small, precise volume of the internal standard stock solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the analyte and internal standard using an appropriate HPLC column and mobile phase gradient.

-

Detect the analyte and internal standard using the mass spectrometer, typically in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) of the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum would be very similar to that of 2-Phenoxy-1-phenylethanol, with the notable absence of the signal corresponding to the proton at the C1 position. The adjacent methylene (B1212753) protons may show a slightly different coupling pattern.

-

¹³C NMR: The carbon NMR spectrum would be nearly identical to the non-deuterated compound. The C1 carbon signal might show a slight upfield shift and a characteristic C-D coupling.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 215, which is one mass unit higher than the non-deuterated compound (m/z 214). The fragmentation pattern would be similar, with fragments containing the deuterium atom showing a +1 mass shift.

-

IR Spectroscopy: The IR spectrum would be very similar to the non-deuterated compound. A C-D stretching vibration would be present at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of its non-deuterated counterpart. Its utility as an internal standard in mass spectrometry-based bioanalysis is well-established in principle. This guide provides a foundational understanding of its properties, a probable synthetic route, and a general workflow for its application. Researchers employing this compound should validate its use within their specific analytical methods to ensure optimal performance.

References

In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol-d1

CAS Number: 2098469-11-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol-d1, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol (B2873073). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including physical and chemical properties, synthesis protocols, and applications with a focus on its use as a research tool.

Chemical Identity and Properties

This compound is the deuterium-labeled version of 2-Phenoxy-1-phenylethanol. The deuterium (B1214612) atom is located at the C1 position of the ethanol (B145695) backbone. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2098469-11-3 | MedChemExpress |

| Molecular Formula | C₁₄H₁₃DO₂ | MedChemExpress[1] |

| Molecular Weight | 215.27 g/mol | MedChemExpress[1] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

Table 2: Computed Properties of 2-Phenoxy-1-phenylethanol (Non-deuterated)

| Property | Value | Source |

| Molecular Weight | 214.26 g/mol | PubChem |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 214.099379685 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

Synthesis

The synthesis of this compound is analogous to its non-deuterated counterpart, with the key difference being the use of a deuterated reducing agent in the final step. The general synthetic strategy involves a two-step process:

-

Etherification: Synthesis of the ketone precursor, 2-phenoxy-1-phenylethanone, via the reaction of 2-bromoacetophenone (B140003) with phenol (B47542).

-

Reduction: Reduction of the ketone to the corresponding alcohol using a deuterated hydride source.

Experimental Protocol: Synthesis of 2-Phenoxy-1-phenylethanone (Precursor)

A commonly documented method for the synthesis of the ketone precursor is the etherification of 2-bromoacetophenone with phenol.

Materials:

-

2-bromoacetophenone

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of phenol in acetone, add potassium carbonate.

-

Add 2-bromoacetophenone to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-phenoxy-1-phenylethanone.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of the deuterated compound is achieved by the reduction of 2-phenoxy-1-phenylethanone using sodium borodeuteride (NaBD₄).

Materials:

-

2-phenoxy-1-phenylethanone

-

Sodium borodeuteride (NaBD₄)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous ammonium (B1175870) sulfate ((NH₄)₂SO₄) solution

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

Dissolve 2-phenoxy-1-phenylethanone (e.g., 2.5 g, 11 mmol) in methanol (e.g., 100 ml) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Carefully add sodium borodeuteride (e.g., 0.24 g, 5.5 mmol) in small portions to the stirred solution.

-

Stir the reaction mixture for approximately 2 hours at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium sulfate (e.g., 200 ml).

-

Extract the product with chloroform (e.g., 2 x 200 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Synthesis of this compound.

Applications in Research

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analogue in various biological and chemical matrices using mass spectrometry-based techniques such as GC-MS and LC-MS.[1]

The non-deuterated compound, 2-Phenoxy-1-phenylethanol, is extensively used as a model compound in lignin (B12514952) research. Lignin is a complex polymer found in plant cell walls, and its depolymerization is a key challenge in the production of biofuels and other valuable chemicals from biomass. 2-Phenoxy-1-phenylethanol contains the β-O-4 aryl ether linkage, which is the most abundant linkage in lignin.

Lignin Depolymerization Studies

2-Phenoxy-1-phenylethanol serves as a simplified model to study the cleavage of the β-O-4 linkage under various catalytic conditions.

Objective: To cleave the C-O ether bond to produce monomeric aromatic compounds.

General Experimental Protocol:

-

A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., ethyl acetate, 1,4-dioxane, or methanol) is prepared.

-

A heterogeneous catalyst (e.g., copper-based, Ru/C, or Ni-based) is added to the solution.

-

The reaction is carried out in a high-pressure autoclave under a hydrogen atmosphere (e.g., 25 bar).

-

The mixture is heated to a specific temperature (e.g., 150 °C) and stirred for a defined period (e.g., 21 hours).

-

After cooling, the catalyst is removed by filtration.

-

The liquid products are analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of products such as phenol and ethylbenzene.

Table 3: Representative Conditions for Catalytic Hydrogenolysis

| Parameter | Condition |

| Substrate | 2-phenoxy-1-phenylethanol |

| Catalyst | Copper on alumina (B75360) (CuO/γ-Al₂O₃) |

| Solvent | Ethyl acetate |

| H₂ Pressure | 25 bar |

| Temperature | 150 °C |

| Reaction Time | 21 hours |

Objective: To selectively oxidize the alcohol group and/or cleave the C-C or C-O bonds using light and a photocatalyst.

General Experimental Protocol:

-

A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., acetonitrile) is prepared.

-

A photocatalyst (e.g., crystalline carbon nitride) is suspended in the solution.

-

The mixture is transferred to a photocatalytic reactor and purged with an appropriate gas (e.g., oxygen).

-

The reaction is initiated by irradiating the mixture with a light source (e.g., a xenon lamp).

-

Aliquots are taken at different time intervals and analyzed by High-Performance Liquid Chromatography (HPLC) or GC-MS to monitor the degradation of the starting material and the formation of products like benzaldehyde (B42025) and phenyl formate.

References

An In-depth Technical Guide to 2-Phenoxy-1-phenylethanol-d1: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol-d1, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol (B2873073). This document details its molecular properties, provides a detailed experimental protocol for its synthesis, and summarizes key reactions with relevant quantitative data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug metabolism studies, and materials science.

Core Molecular Data

The incorporation of deuterium (B1214612) in place of protium (B1232500) in 2-Phenoxy-1-phenylethanol results in a predictable increase in its molecular weight. This isotopic labeling is a powerful tool in various research applications, including mechanistic studies and as an internal standard in mass spectrometry-based quantification.

| Property | 2-Phenoxy-1-phenylethanol | This compound |

| Molecular Formula | C₁₄H₁₄O₂[1][2][3] | C₁₄H₁₃DO₂ |

| Molecular Weight ( g/mol ) | 214.26[1][2][3] | 215.27 |

| Exact Mass (Da) | 214.0994 | 215.1057 |

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the ketone precursor, 2-phenoxy-1-phenylethanone, via etherification. The second and crucial step for isotopic labeling is the reduction of the ketone using a deuterated reducing agent, sodium borodeuteride (NaBD₄).

Experimental Protocol:

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

-

Reactants: To a solution of phenol (B47542) (1.0 equivalent) in a suitable solvent such as acetone (B3395972) or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

-

Addition: Slowly add 2-bromoacetophenone (B140003) (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gentle reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2-phenoxy-1-phenylethanone.

Step 2: Reduction to this compound

-

Reactants: Dissolve the synthesized 2-phenoxy-1-phenylethanone (1.0 equivalent) in a protic solvent, typically methanol (B129727) or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borodeuteride (NaBD₄) (1.1 equivalents) portion-wise. The use of NaBD₄ is critical for the introduction of the deuterium atom at the benzylic position.

-

Reaction: Stir the reaction mixture at room temperature for a few hours. Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, quench the excess NaBD₄ by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be further purified by column chromatography.

The isotopic purity of the final product can be determined using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Key Reactions and Quantitative Data

2-Phenoxy-1-phenylethanol serves as a model compound in lignin (B12514952) research and undergoes various catalytic transformations. The following table summarizes key reactions and reported quantitative data.

| Reaction | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Major Products & Yields (%) |

| Catalytic Hydrogenolysis | Ru/C | Methanol | 250 | ~70 | Phenol, Styrene, Ethylbenzene (~30 combined)[1][4] |

| Catalytic Hydrogenolysis | Ni₇Au₃ | Water | 130 | >95 | Phenol, 1-Phenylethanol |

| Catalytic Hydrogenolysis | Cu/Ni-SA@HNC | 1,4-Dioxane | 180 | >99 | Toluene (>99) |

| Photocatalytic Oxidation | Cd-MOF/S/Ni–NiO | - | - | ~100 | Phenol (30), Acetophenone (32), 2-Phenoxy-1-phenylethanone (62)[5] |

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Logical Relationship of Compounds

The structural relationship and transformation from the starting materials to the final deuterated product are outlined in the diagram below.

Caption: Key stages in the synthesis of the target molecule.

References

- 1. 2-Phenoxy-1-phenylethanol | 4249-72-3 | EAA24972 [biosynth.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Structure of 2-Phenoxy-1-phenylethanol-d1

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 2-Phenoxy-1-phenylethanol-d1, a deuterated analog of 2-Phenoxy-1-phenylethanol. This isotopically labeled compound serves as a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in quantitative analyses.

Chemical Structure and Properties

This compound is a structural analog of 2-Phenoxy-1-phenylethanol where a single deuterium (B1214612) atom replaces a hydrogen atom at the C1 position of the ethanol (B145695) backbone. This substitution results in a molecule with a slightly higher molecular weight but with chemical properties that are very similar to its non-deuterated counterpart.

Chemical Structure:

Where Ph represents a phenyl group.

Physicochemical Properties:

| Property | Value (for 2-Phenoxy-1-phenylethanol) | Citation |

| CAS Number | 2098469-11-3 (for d1) 4249-72-3 (for non-deuterated) | |

| Molecular Formula | C₁₄H₁₃DO₂ | |

| Molecular Weight | 215.27 g/mol | |

| Appearance | Solid | [1] |

| Boiling Point | 310-312 °C | [2] |

| Density | 1.119 g/cm³ at 20°C | [2] |

| Solubility | Soluble in ethanol, ether, and chloroform; insoluble in water. | [2] |

Synthesis

The most common and logical synthetic route to this compound involves a two-step process starting from 2-bromoacetophenone (B140003) and phenol (B47542). The key step for introducing the deuterium label is the reduction of the intermediate ketone, 2-phenoxy-1-phenylethanone, using a deuterated reducing agent.

Experimental Protocol:

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

This step involves the etherification of 2-bromoacetophenone with phenol.[3]

-

Reactants: 2-bromoacetophenone, Phenol, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).

-

Procedure:

-

Dissolve phenol and potassium carbonate in acetone (B3395972) in a round-bottom flask.

-

Add 2-bromoacetophenone to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-phenoxy-1-phenylethanone.[1][4]

-

Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound

This is the crucial step where the deuterium atom is introduced.

-

Reactants: 2-Phenoxy-1-phenylethanone, Sodium borodeuteride (NaBD₄), and a protic solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

Dissolve 2-phenoxy-1-phenylethanone in methanol in a flask and cool the solution in an ice bath.

-

Slowly add a solution of sodium borodeuteride in methanol to the cooled ketone solution with stirring.

-

Continue stirring the reaction mixture at room temperature for a few hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography.

-

Logical Workflow for Synthesis:

References

Applications of Deuterated 2-Phenoxy-1-phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), have become invaluable tools in pharmaceutical research and development. The subtle change in mass imparts significant advantages in analytical and metabolic studies without drastically altering the molecule's chemical properties. This guide explores the applications of deuterated 2-Phenoxy-1-phenylethanol, a deuterium-labeled analog of a versatile organic compound with known applications in the pharmaceutical and other industries. While extensive research on the specific biological activity of deuterated 2-Phenoxy-1-phenylethanol is not widely published, its primary applications lie in its use as a tracer and an internal standard for quantitative analysis.[1] This guide will delve into these established applications, discuss potential uses in drug development based on the principles of deuterium labeling, and provide hypothetical experimental frameworks.

The non-deuterated form, 2-Phenoxy-1-phenylethanol, is recognized as an intermediate in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[2] It is also a model compound for studying the breakdown of lignin, a complex polymer found in plant cell walls.[3] Given the biological relevance of its parent structure, the deuterated form serves as a critical reagent for precise quantification and metabolic investigation.

Core Applications

The primary and most established applications of deuterated 2-Phenoxy-1-phenylethanol are in the analytical realm, specifically as a tracer and an internal standard in mass spectrometry-based assays.

Internal Standard in Quantitative Analysis

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS, GC-MS), an internal standard is crucial for accurate and precise quantification of an analyte. The internal standard is a compound that is added in a known amount to the sample being analyzed. It helps to correct for variations in sample preparation, injection volume, and instrument response.

Deuterated 2-Phenoxy-1-phenylethanol is an ideal internal standard for the quantification of its non-deuterated counterpart. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the presence of deuterium, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the non-deuterated analyte.

Table 1: Mass Spectrometric Properties of 2-Phenoxy-1-phenylethanol and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 2-Phenoxy-1-phenylethanol | C14H14O2 | 214.26 | 214.0994 |

| 2-Phenoxy-1-phenylethanol-d1 | C14H13DO2 | 215.27 | 215.1057 |

Note: The exact mass will vary depending on the position and number of deuterium atoms.

Tracer in Metabolic and Pharmacokinetic Studies

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug or compound in a biological system.[1] By introducing a deuterated version of a compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes.

When a mixture of the deuterated and non-deuterated compound is administered, the ratio of the two can be monitored over time in various biological matrices (e.g., plasma, urine, tissues). This can help in identifying metabolites, as they will also contain the deuterium label, and in determining the rate and pathways of metabolism.

Potential Applications in Drug Development

The "deuterium strategy" has gained traction in drug development for its potential to improve the pharmacokinetic and metabolic profiles of drugs.[1][4] This is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond, which is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes, will proceed more slowly when a deuterium atom is present at that position. This can lead to several advantages:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing.[5]

-

Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, deuterium substitution can reduce the formation of reactive or toxic metabolites.[5]

-

Increased Drug Exposure: A longer half-life can result in greater overall exposure to the active drug.

Given that 2-Phenoxy-1-phenylethanol serves as a scaffold in medicinal chemistry, a deuterated version could be explored for the development of new chemical entities with improved drug-like properties.

Experimental Protocols

While specific, published experimental protocols for deuterated 2-Phenoxy-1-phenylethanol are scarce, the following sections provide generalized methodologies for its core applications.

Protocol 1: Quantification of 2-Phenoxy-1-phenylethanol in Plasma using LC-MS/MS with a Deuterated Internal Standard

Objective: To determine the concentration of 2-Phenoxy-1-phenylethanol in a plasma sample.

Materials:

-

Plasma sample

-

2-Phenoxy-1-phenylethanol (analyte) standard solutions

-

Deuterated 2-Phenoxy-1-phenylethanol (internal standard) solution of known concentration

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge

-

LC-MS/MS system

Method:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the deuterated internal standard at a known concentration (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution to separate the analyte from other plasma components.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.

-

-

-

-

Quantification:

-

Generate a calibration curve by analyzing standard solutions of the analyte with a constant concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the plasma sample by interpolating its peak area ratio on the calibration curve.

-

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of deuterated 2-Phenoxy-1-phenylethanol compared to its non-deuterated form.

Materials:

-

Deuterated and non-deuterated 2-Phenoxy-1-phenylethanol

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Acetonitrile

-

LC-MS/MS system

Method:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the deuterated or non-deuterated compound.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the rate of metabolism.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Compare the metabolic stability of the deuterated and non-deuterated forms.

-

Visualizations

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: The kinetic isotope effect slows the metabolism of deuterated compounds.

Conclusion

Deuterated 2-Phenoxy-1-phenylethanol is a valuable tool for researchers in analytical chemistry and drug development. Its primary established applications as a tracer and an internal standard enable precise and accurate quantification and metabolic tracking of its non-deuterated analog.[1] Furthermore, the principles of deuterium labeling, particularly the kinetic isotope effect, suggest its potential for the development of novel therapeutics with improved metabolic stability. While further research is needed to fully elucidate the biological activities and therapeutic potential of deuterated 2-Phenoxy-1-phenylethanol itself, its role as a key analytical reagent and a potential building block in drug discovery is clear.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Phenoxy-1-phenylethanol | Lignin Model Compound [benchchem.com]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

Isotopic Purity of 2-Phenoxy-1-phenylethanol-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 2-Phenoxy-1-phenylethanol-d1. This deuterated analog of 2-Phenoxy-1-phenylethanol is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis.

Introduction

Deuterium-labeled compounds, such as this compound, are critical in drug discovery and development. The substitution of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612), can subtly alter the physicochemical properties of a molecule. This alteration, particularly the strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to a kinetic isotope effect. This effect can slow down metabolic processes, making deuterated compounds useful for studying drug metabolism and pharmacokinetics. Furthermore, their distinct mass makes them ideal internal standards in mass spectrometry-based quantification assays.

The utility of this compound is directly dependent on its isotopic purity. High isotopic purity ensures the reliability of experimental results, whether in tracing metabolic pathways or in providing an accurate standard for quantification. This guide outlines a common synthetic route to this compound and details the analytical methodologies for verifying its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process adapted from the known synthesis of its non-deuterated analog.[1] The key step for introducing the deuterium label is the reduction of an intermediate ketone with a deuterated reducing agent.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

-

Reaction Setup: In a round-bottom flask, dissolve phenol (B47542) and 2-bromoacetophenone (B140003) in a suitable solvent such as acetone (B3395972) or acetonitrile.

-

Addition of Base: Add a mild base, for example, potassium carbonate, to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 2-Phenoxy-1-phenylethanone.

Step 2: Deuterium Labeling via Reduction

-

Reaction Setup: Dissolve the 2-Phenoxy-1-phenylethanone intermediate in a suitable solvent, such as methanol-d4 (B120146) or anhydrous tetrahydrofuran (B95107) (THF).

-

Reduction: Cool the solution in an ice bath and add a deuterated reducing agent, for example, sodium borodeuteride (NaBD4), portion-wise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the ketone is fully consumed (monitored by TLC).

-

Quenching and Extraction: Carefully quench the reaction with D2O. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound is purified by column chromatography to achieve high chemical purity.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Determination of Isotopic Purity

The accurate determination of isotopic purity is crucial for the application of this compound. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the position and extent of deuterium incorporation. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Prepare a solution of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. A sufficient relaxation delay (D1) should be used to ensure accurate integration of the signals.

-

Data Analysis: The isotopic purity is determined by comparing the integral of the proton signal at the deuterated position with the integral of a non-deuterated proton signal in the same molecule. For this compound, the signal for the proton at the C1 position (adjacent to the hydroxyl group) will be significantly diminished. The percentage of deuteration can be calculated from the reduction in the integral value relative to a reference peak.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a highly sensitive method for determining the isotopic distribution of a sample.[3]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with liquid chromatography and mass spectrometry, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: Infuse the sample directly or inject it onto an appropriate LC column to separate it from any potential impurities. Acquire the full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

Data Analysis: The isotopic purity is determined by analyzing the molecular ion cluster. The relative abundances of the M+0 (non-deuterated) and M+1 (deuterated) peaks are used to calculate the percentage of isotopic enrichment. It is important to account for the natural abundance of ¹³C in the calculation for accurate results.

Quantitative Data

While specific batch data for the isotopic purity of this compound is not publicly available, the described synthetic and analytical methods typically yield high levels of isotopic enrichment. The following table presents representative data for isotopic purity analysis of deuterated compounds.

| Analytical Technique | Parameter Measured | Typical Value |

| ¹H NMR | % Deuteration at C1 | > 98% |

| LC-HRMS | Isotopic Enrichment (d1/(d0+d1)) | > 98% |

| Chemical Purity (by HPLC) | > 99% |

Note: These are typical values and may vary depending on the specific reaction conditions and purification methods.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the analysis of the isotopic purity of a synthesized deuterated compound.

References

Stability and Storage of 2-Phenoxy-1-phenylethanol-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenoxy-1-phenylethanol-d1. Due to the limited availability of specific stability data for the deuterated form, this document combines information on the non-deuterated analogue (2-Phenoxy-1-phenylethanol) with established best practices for the storage and handling of deuterium-labeled compounds.

Introduction

2-Phenoxy-1-phenylethanol (B2873073) is a key model compound in lignin (B12514952) and biomass valorization research, notable for its β-O-4 aryl ether linkage, the most common linkage in native lignin.[1] Its deuterated analogue, this compound, serves as a valuable internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS. The substitution of hydrogen with deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of molecules. Understanding the stability and proper storage of this compound is critical to ensure its integrity and the reliability of experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Phenoxy-1-phenylethanol is presented below. These properties are expected to be very similar for the deuterated analogue.

| Property | Value | Source |

| CAS Number | 4249-72-3 (non-deuterated) | [2] |

| Molecular Formula | C₁₄H₁₄O₂ | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| Appearance | White to off-white solid | ChemScene |

| Melting Point | 61-64 °C | Sigma-Aldrich |

| Boiling Point | 371.9 ± 30.0 °C at 760 mmHg | Sigma-Aldrich |

| Storage Temperature | Room Temperature |

Stability Profile and Degradation Pathways

Known Degradation Pathways of 2-Phenoxy-1-phenylethanol

Studies on lignin model compounds have explored the cleavage of the C-O ether bond in 2-Phenoxy-1-phenylethanol through processes like photocatalytic oxidation and hydrogenolysis.

-

Photocatalytic Oxidation: In the presence of a Cd-MOF/S/Ni–NiO composite material, 2-phenoxy-1-phenylethanol undergoes oxidation to yield phenol, acetophenone, and 2-phenoxy-1-phenylethanone.[3]

-

Catalytic Hydrogenolysis: This process involves the cleavage of the C-O ether bond, facilitated by a catalyst, to produce monomeric aromatic compounds.[1]

The following diagram illustrates a simplified degradation pathway based on photocatalytic oxidation.

Storage and Handling Recommendations

While Certificates of Analysis for the non-deuterated 2-Phenoxy-1-phenylethanol recommend storage at room temperature, special considerations should be taken for the deuterated compound to ensure its isotopic and chemical integrity. The following table summarizes the recommended storage conditions.

| Condition | Recommendation | Rationale |

| Temperature | Short-term: Room Temperature (sealed, dry). Long-term: -20°C or below. | While the non-deuterated form is stable at room temperature, lower temperatures are recommended for long-term storage of deuterated compounds to minimize any potential for degradation or isotopic exchange. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential hydrogen-deuterium (H-D) exchange with atmospheric moisture, which would compromise the isotopic purity of the compound. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent potential photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry place. | The compound may be hygroscopic. Moisture can lead to chemical degradation and H-D exchange. |

| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle under a dry, inert atmosphere whenever possible. | To minimize exposure to atmospheric moisture. |

Proposed Experimental Protocol for Stability Testing

For researchers needing to generate their own stability data for this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS) detector.

-

Data Evaluation:

-

Determine the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.

-

Identify and characterize any significant degradation products using MS and NMR.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

The following workflow diagram outlines the proposed forced degradation study.

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended to ensure its integrity. Based on the stability of its non-deuterated analogue and general principles for deuterated compounds, long-term storage at low temperatures (-20°C or below), under an inert atmosphere, and protected from light and moisture is advised. For critical applications, it is recommended that users perform their own stability assessments under their specific experimental conditions.

References

- 1. 2-Phenoxy-1-phenylethanol | Lignin Model Compound [benchchem.com]

- 2. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Synthesis of 2-Phenoxy-1-phenylethanol-d1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Phenoxy-1-phenylethanol-d1, a deuterated isotopologue of a significant lignin (B12514952) model compound. The inclusion of a deuterium (B1214612) atom at the C1 position offers a valuable tool for mechanistic studies in biomass valorization, as well as for use as an internal standard in metabolic and pharmacokinetic analyses. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy

The most prominent and efficient method for the synthesis of 2-Phenoxy-1-phenylethanol is a two-step process.[1] This involves an initial etherification reaction to form a ketone precursor, which is subsequently reduced to the desired alcohol. To achieve the specific deuteration at the C1 position (the carbon bearing the hydroxyl group), this established route is adapted by employing a deuterated reducing agent in the second step.

The overall synthetic pathway is as follows:

-

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone. This intermediate is synthesized via the Williamson ether synthesis, reacting 2-bromoacetophenone (B140003) with phenol (B47542) in the presence of a base.

-

Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound. The ketone intermediate is reduced using sodium borodeuteride (NaBD₄), which selectively introduces a deuterium atom at the carbonyl carbon, yielding the target deuterated alcohol.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

This procedure outlines the synthesis of the ketone intermediate.

Materials:

-

2-Bromoacetophenone

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and phenol (1.2 eq) in acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Phenoxy-1-phenylethanone.

Step 2: Synthesis of this compound

This procedure details the reduction of the ketone intermediate to the deuterated alcohol.

Materials:

-

2-Phenoxy-1-phenylethanone

-

Sodium Borodeuteride (NaBD₄)

-

Methanol (B129727) (MeOH)

-

Deuterium Oxide (D₂O) for optional O-deuteration

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Phenoxy-1-phenylethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borodeuteride (1.1 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Optional O-deuteration: For deuteration of the hydroxyl group, the purified product can be dissolved in a suitable solvent (e.g., dichloromethane), washed with D₂O, and the organic layer dried and concentrated.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Phenoxy-1-phenylethanol and its deuterated analog.

| Step 1: Synthesis of 2-Phenoxy-1-phenylethanone | |

| Reactants | 2-Bromoacetophenone, Phenol |

| Reagents & Solvent | K₂CO₃, Acetone |

| Reaction Conditions | Reflux, 3-12 hours |

| Reported Yield | 59% |

| Step 2: Synthesis of this compound | |

| Reactant | 2-Phenoxy-1-phenylethanone |

| Reagents & Solvent | Sodium Borodeuteride (NaBD₄), Methanol |

| Reaction Conditions | 0°C to Room Temperature, 1-2 hours |

| Expected Yield | >90% (based on typical NaBH₄ reductions) |

| Deuterium Incorporation at C1 | >98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization

The successful synthesis and deuteration of the final product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for confirming the structure and assessing the degree of deuteration.[1] In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C1 position will be significantly diminished or absent compared to the non-deuterated standard. ¹³C NMR will show the expected signals for the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) that is one mass unit higher than that of the non-deuterated 2-Phenoxy-1-phenylethanol, confirming the incorporation of a single deuterium atom.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenoxy-1-phenylethanol-d1 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Phenoxy-1-phenylethanol-d1 as an internal standard in quantitative analytical methods. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled form of 2-Phenoxy-1-phenylethanol.[1] Deuterated compounds are ideal internal standards for mass spectrometry-based assays because they exhibit similar physicochemical properties to their non-labeled counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time.[1] However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for separate detection and quantification. The use of this compound can significantly improve the accuracy and precision of quantitative methods for a variety of analytes, particularly those with similar structural features.

Key Advantages:

-

Minimizes Analytical Variability: Compensates for analyte loss during sample preparation and inconsistencies in instrument performance.

-

Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative results.

-

Co-elution with Analyte: Ensures that the internal standard and analyte experience similar matrix effects in LC-MS/MS analysis.

-

Mass-based Differentiation: Easily distinguished from the unlabeled analyte in mass spectrometry.

Application: Quantification of a Hypothetical Analyte (Compound X) in Human Plasma by LC-MS/MS

This section outlines a representative protocol for the quantification of a fictional small molecule drug, "Compound X," in human plasma using this compound as an internal standard. This protocol can be adapted for other analytes and matrices with appropriate validation.

Experimental Protocol

1. Materials and Reagents:

-

Compound X (analyte)

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well plates

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Compound X in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma samples (calibration standards, QCs, and unknowns) into a 96-well plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL) in acetonitrile to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Compound X: [M+H]+ → fragment ion (hypothetical)

-

This compound: [M+H]+ → fragment ion (hypothetical)

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (Compound X) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Compound X in the QC and unknown samples using the regression equation from the calibration curve.

Data Presentation

The following tables present simulated data from a validation experiment for the quantification of Compound X using this compound as an internal standard.

Table 1: Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 500,000 | 0.0025 |

| 5 | 6,300 | 510,000 | 0.0124 |

| 10 | 12,800 | 505,000 | 0.0253 |

| 50 | 64,500 | 498,000 | 0.1295 |

| 100 | 130,000 | 502,000 | 0.2590 |

| 500 | 655,000 | 495,000 | 1.3232 |

| 1000 | 1,320,000 | 501,000 | 2.6347 |

Table 2: Quality Control (QC) Sample Data

| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low QC | 3 | 2.95 | 98.3 | 6.2 |

| Mid QC | 75 | 76.8 | 102.4 | 4.8 |

| High QC | 750 | 742.5 | 99.0 | 5.5 |

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Logical relationship of internal standard-based quantification.

References

Application Note: High-Throughput Analysis of Beta-Blockers in Human Plasma Using 2-Phenoxy-1-phenylethanol-d1 as an LC-MS Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a panel of beta-blocker drugs in human plasma. To ensure the highest level of accuracy and precision, this method employs 2-Phenoxy-1-phenylethanol-d1 as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally similar to the analytes of interest allows for effective compensation for matrix effects and variations during sample preparation and analysis. The simple and efficient protein precipitation sample preparation protocol, coupled with a rapid LC gradient, makes this method suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic studies and clinical research.

Introduction

Beta-blockers are a class of drugs widely prescribed for the management of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and toxicological screening. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key component of a robust LC-MS/MS assay is the use of an appropriate internal standard. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[1]

Stable isotope-labeled (SIL) internal standards are considered the most effective choice as they share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[1] this compound, a deuterated analog of 2-Phenoxy-1-phenylethanol, serves as an excellent internal standard for the analysis of various aromatic compounds, including certain beta-blockers, due to its structural similarities. This application note provides a comprehensive protocol for the simultaneous quantification of propranolol, metoprolol, and atenolol (B1665814) in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Propranolol, Metoprolol, and Atenolol reference standards were purchased from a certified supplier.

-

This compound was obtained from a commercial supplier.

-

Human plasma (K2-EDTA) was sourced from a reputable biobank.

-

Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and Formic Acid (LC-MS grade) were of the highest purity available.

-

Ultrapure water was generated using a laboratory water purification system.

Standard and Quality Control (QC) Sample Preparation

Stock solutions of propranolol, metoprolol, atenolol, and this compound were prepared in methanol at a concentration of 1 mg/mL. A combined working standard solution of the analytes was prepared by serial dilution of the stock solutions in 50:50 (v/v) methanol:water. Calibration standards were prepared by spiking the combined working standard solution into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. A working internal standard solution of this compound was prepared in acetonitrile at a concentration of 100 ng/mL.

Sample Preparation Protocol

A simple protein precipitation method was employed for sample preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Propranolol | 260.2 | 116.1 | 0.05 | 30 | 20 |

| Metoprolol | 268.2 | 116.1 | 0.05 | 35 | 22 |

| Atenolol | 267.2 | 145.1 | 0.05 | 25 | 18 |

| This compound (IS) | 216.1 | 108.1 | 0.05 | 28 | 15 |

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of propranolol, metoprolol, and atenolol in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Table 3: Method Validation Summary

| Parameter | Propranolol | Metoprolol | Atenolol |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |

| Correlation Coefficient (r²) | >0.998 | >0.997 | >0.998 |

| LLOQ (ng/mL) | 1 | 1 | 1 |

| Accuracy at LLOQ (%) | 95.2 - 104.5 | 96.1 - 103.8 | 94.8 - 105.1 |

| Precision at LLOQ (%RSD) | < 10 | < 12 | < 11 |

| Intra-day Accuracy (%) | 97.3 - 102.1 | 98.0 - 101.5 | 96.5 - 103.2 |

| Intra-day Precision (%RSD) | < 8 | < 9 | < 7 |

| Inter-day Accuracy (%) | 96.8 - 103.5 | 97.2 - 102.8 | 95.9 - 104.0 |

| Inter-day Precision (%RSD) | < 9 | < 10 | < 8 |

| Matrix Effect (%) | 92 - 105 | 94 - 107 | 91 - 106 |

| Recovery (%) | 88 - 95 | 85 - 93 | 89 - 96 |

The data presented in Table 3 demonstrates that the method meets the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of beta-blockers.

Caption: Postulated metabolic pathway of 2-Phenoxy-1-phenylethanol.

Conclusion

This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of propranolol, metoprolol, and atenolol in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical studies. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis time make this method well-suited for laboratories conducting pharmacokinetic research and therapeutic drug monitoring.

References

Application Notes and Protocols for GC-MS Analysis of 2-Phenoxy-1-phenylethanol-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxy-1-phenylethanol-d1 is the deuterated form of 2-phenoxy-1-phenylethanol (B2873073), a molecule recognized for its relevance as a model compound in lignin (B12514952) and biomass valorization research.[1] In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), deuterated compounds like this compound serve as excellent internal standards.[2][3] The inclusion of a deuterated internal standard is a robust technique to enhance the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, injection volume, and matrix effects.

These application notes provide a comprehensive guide for the utilization of this compound as an internal standard for the quantitative analysis of its non-deuterated counterpart and other related analytes by GC-MS.

Application: Internal Standard for Quantitative GC-MS Analysis

This compound is an ideal internal standard for the quantification of 2-phenoxy-1-phenylethanol and structurally similar compounds in various matrices. Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atom allows for its distinct detection by a mass spectrometer, preventing interference with the analyte of interest.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak ([M]+) for this compound would be at m/z 215, one mass unit higher than the non-deuterated compound (m/z 214). Key fragmentation pathways for alcohols often involve the cleavage of the C-C bond adjacent to the oxygen atom. For ethers, cleavage of the C-O bond is common.

Predicted Key Fragments for this compound:

| m/z (predicted) | Fragment Structure/Identity | Comments |

| 215 | [C₁₄H₁₃DO₂]⁺ | Molecular ion ([M]⁺) |

| 108 | [C₆H₅CDOH]⁺ | Benzylic fragment containing the deuterium |

| 107 | [C₇H₇O]⁺ | Phenylcarbonyl fragment |

| 94 | [C₆H₅OH]⁺ | Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Preparation of Standard Solutions

Materials:

-

2-Phenoxy-1-phenylethanol (analyte)

-

This compound (internal standard)

-

GC-grade solvent (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2-Phenoxy-1-phenylethanol and this compound into separate 10 mL volumetric flasks. Dissolve in the chosen GC-grade solvent and bring to volume.

-

Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution to the desired concentration. This concentration should be consistent across all calibration standards and samples.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the 2-Phenoxy-1-phenylethanol stock solution into volumetric flasks. Add a constant volume of the internal standard working solution to each flask before bringing it to the final volume with the solvent.

Sample Preparation (General Protocol)

This is a generic protocol and should be optimized based on the specific sample matrix.

-

Accurately weigh or measure a known amount of the sample into a suitable vial.

-

Add a precise volume of the this compound internal standard working solution.

-

Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the extraction solvent to dryness under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a known volume of GC-grade solvent suitable for injection.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for your specific instrument and application.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions to Monitor | |

| Analyte (2-Phenoxy-1-phenylethanol) | m/z 107 (quantifier), 77, 94 |

| Internal Standard (this compound) | m/z 108 (quantifier), 77, 94 |

Data Presentation

Quantitative Data Summary

The following table presents typical performance data for the GC-MS analysis of phenoxyethanol-related compounds. These values are illustrative and should be determined for each specific analytical method validation.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | [6] |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | [6] |

| Linearity (R²) | > 0.99 | |

| Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Biotransformation Pathway of 2-Phenoxyethanol (B1175444)

2-Phenoxy-1-phenylethanol is structurally related to 2-phenoxyethanol, a compound for which the metabolic pathway in humans has been investigated. The primary biotransformation of 2-phenoxyethanol involves oxidation of the alcohol to a carboxylic acid and hydroxylation of the phenyl ring, common reactions in xenobiotic metabolism.[7][8][9]

Conclusion